Product packaging for 2,6-Dichloropyrido[2,3-b]pyrazine(Cat. No.:CAS No. 70395-76-5)

2,6-Dichloropyrido[2,3-b]pyrazine

Cat. No.: B13650132
CAS No.: 70395-76-5
M. Wt: 200.02 g/mol
InChI Key: ZNPRMEVJODAGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dichloropyrido[2,3-b]pyrazine (CAS 70395-76-5) is a high-value dichlorinated heterocyclic compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.03 g/mol. This compound serves as a key synthetic intermediate for constructing a wide range of complex molecules for pharmaceutical and agrochemical research. The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, known for exhibiting multifaceted biological properties. Derivatives of this core have demonstrated significant antibacterial activity against clinically relevant strains such as Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . Recent studies also highlight the potential of pyrido[2,3-b]pyrazine derivatives in plant protection, showing excellent dual antifungal and antibacterial activity against phytopathogens like Botrytis cinerea and Xanthomonas oryzae . Beyond antimicrobial applications, this scaffold is found in compounds investigated as glycine antagonists targeting the NMDA receptor , anticancer agents , and TRPV1 antagonists for pain management . The presence of two chlorine atoms at the 2 and 6 positions of the bicyclic ring system makes this compound an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for rapid diversification and the exploration of structure-activity relationships. Researchers utilize it in the synthesis of more complex, functionalized pyridopyrazines for drug discovery and mechanism of action studies. Handling & Safety: This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Please refer to the Safety Data Sheet for detailed handling instructions. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. All communications regarding this product must reference the CAS Registry Number 70395-76-5.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3 B13650132 2,6-Dichloropyrido[2,3-b]pyrazine CAS No. 70395-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-7(12-5)10-3-6(9)11-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPRMEVJODAGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(N=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299960
Record name 2,6-Dichloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70395-76-5
Record name 2,6-Dichloropyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70395-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dichloropyrido 2,3 B Pyrazine and Its Pyrido 2,3 B Pyrazine Analogs

Established Synthetic Routes to the Pyrido[2,3-b]pyrazine (B189457) Ring System

The foundational step in synthesizing derivatives like 2,6-Dichloropyrido[2,3-b]pyrazine is the construction of the core bicyclic pyrido[2,3-b]pyrazine structure. This is typically achieved through condensation reactions followed by targeted halogenation.

The most common and established method for constructing the pyrido[2,3-b]pyrazine ring system is through the condensation of pyridinediamines with α-dicarbonyl compounds (or their equivalents) eurekaselect.combenthamdirect.comingentaconnect.com. This reaction forms the pyrazine (B50134) portion of the bicyclic system by creating two new carbon-nitrogen bonds.

The general reaction involves reacting a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound, such as glyoxal or benzil. When an unsymmetrical α-dicarbonyl compound is used, the condensation can result in the formation of two different regioisomers benthamdirect.comresearchgate.net. The regioselectivity of this reaction can be influenced by several factors, including:

Temperature: Lower reaction temperatures have been shown to favor the formation of a single isomer benthamdirect.comresearchgate.net.

Catalysis: The use of acidic or basic catalysts can direct the reaction towards a preferred regioisomer. Studies have found that acidic solvents like acetic acid or trifluoroacetic acid can enhance regioselectivity benthamdirect.comresearchgate.net.

Starting Materials: The stoichiometry of the reactants can also play a role in the reaction's outcome researchgate.net.

By carefully controlling these conditions, it is possible to optimize the synthesis to yield the desired, often more biologically active, isomer in greater quantities benthamdirect.comresearchgate.net.

Once the pyrido[2,3-b]pyrazine core is formed, halogenation is employed to introduce chlorine atoms at specific positions. To synthesize this compound, the precursor molecule would typically be a dihydroxy-pyrido[2,3-b]pyrazine, which is then subjected to a chlorination agent.

The conversion of hydroxypyrido[2,3-b]pyrazines to their corresponding chloro derivatives is a standard and effective transformation. This is typically accomplished using a strong chlorinating agent, with phosphoryl chloride (POCl₃) being the most commonly used reagent. The hydroxy groups, which exist in tautomeric equilibrium with their keto forms (pyridones/pyrazinones), are converted into chloro groups. This reaction is a crucial step in the synthesis of compounds like this compound from its 2,6-dihydroxy precursor. The process is also applicable to a wide range of other hydroxy-heterocycles, including pyrimidines, pyridines, and quinoxalines mdpi.comsemanticscholar.org.

In a move towards more environmentally friendly and efficient chemical processes, solvent-free chlorination methods have been developed. One such method involves the chlorination of hydroxy-heterocycles using an equimolar amount of phosphoryl chloride (POCl₃) in the presence of pyridine (B92270) as a base mdpi.comsemanticscholar.org. The reaction is conducted by heating the mixture in a sealed reactor at high temperatures (e.g., 160 °C) for a few hours mdpi.com.

This solvent-free approach is suitable for large-scale preparations and has been successfully applied to various substrates, including the chlorination of 2,3-dihydroxy-7-bromo pyrido[2,3-b]pyrazine to yield 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine with high yield and purity mdpi.com. After the reaction, the mixture is carefully quenched with cold water and neutralized to precipitate the chlorinated product mdpi.com.

Table 1: Example of Solvent-Free Chlorination

Starting MaterialReagentsConditionsProductYield
2,3-dihydroxy-7-bromo pyrido[2,3-b]pyrazinePOCl₃, Pyridine160 °C, 2 hours, Sealed Reactor7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine94%

Halogenation Strategies for Dichlorination

Advanced Synthetic Strategies for Functionalized Pyrido[2,3-b]pyrazines

Modern synthetic chemistry emphasizes efficiency, atom economy, and the ability to rapidly generate libraries of compounds. Advanced strategies, such as one-pot multicomponent reactions, are therefore highly valuable.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of time, resources, and waste reduction. A one-pot, three-component reaction has been developed for the synthesis of highly functionalized pyrido[2,3-b]pyrazine derivatives nih.gov.

This approach involves the condensation of an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695) nih.gov. The reaction proceeds by refluxing the mixture for several hours. This method allows for the direct assembly of complex pyrido[2,3-b]pyrazine structures from simple, readily available starting materials. The scope of the reaction has been explored using various substituted aromatic aldehydes, consistently providing good to excellent yields of the target compounds nih.gov.

Table 2: One-Pot Synthesis of Substituted Pyrido[2,3-b]pyrazine Derivatives

Aromatic AldehydeCatalystReaction TimeYield
Benzaldehydep-TSA (20 mol%)~8 hours85%
4-Methylbenzaldehydep-TSA (20 mol%)~8 hours82%
4-Chlorobenzaldehydep-TSA (20 mol%)~8 hours86%
4-Methoxybenzaldehydep-TSA (20 mol%)~9 hours89%

Data derived from a study on a similar one-pot synthesis of pyrido[2,3-b]pyrazine derivatives nih.gov.

Regioselective Synthesis of Dichloropyrido[2,3-b]pyrazine Isomers

The regioselective synthesis of pyrido[2,3-b]pyrazines, including dichlorinated isomers, is crucial as different regioisomers can exhibit markedly different biological activities. Regioselectivity becomes a central issue when an unsymmetrical 1,2-dicarbonyl compound reacts with a substituted 2,3-diaminopyridine, as this can lead to the formation of two distinct regioisomeric products.

Research into model reactions has demonstrated that the ratio of the resulting isomers is highly dependent on the reaction conditions. Key factors influencing the regioselectivity include temperature and the presence of acidic or basic catalysts. A study on the condensation of a pyridinediamine with an unsymmetrical α-oxocarbonyl compound found that conducting the reaction at low temperatures in acidic solvents, such as acetic acid or trifluoroacetic acid, significantly increased the regioselectivity. This approach allows for the preferential formation of the biologically more active isomer.

The initial step in the condensation reaction involves the nucleophilic attack of one of the amino groups of the diaminopyridine on a carbonyl group of the dicarbonyl compound. In the case of 2,3-diaminopyridine, the amino group at position 3 is considered more nucleophilic than the one at position 2, which can direct the initial regiochemical outcome of the reaction. By optimizing the reaction conditions, it is possible to favor one reaction pathway over the other, thus enriching the final product with the desired isomer. While specific studies on the regioselective synthesis of this compound are not detailed, these established principles would apply. The reaction of a precursor like 4-chloro-2,3-diaminopyridine with an unsymmetrical chlorinated α-dicarbonyl compound would be expected to yield a mixture of dichlorinated isomers, the ratio of which could be controlled by manipulating the reaction environment.

Table 1: Influence of Reaction Conditions on Regioselectivity in Pyrido[2,3-b]pyrazine Synthesis
ParameterConditionEffect on Regioselectivity
TemperatureHigh TemperatureLower regioselectivity, mixture of isomers
Low TemperatureIncreased regioselectivity
CatalysisBasic CatalysisVariable, often lower regioselectivity
Acidic Catalysis (e.g., Acetic Acid, TFA)Increased regioselectivity

Cyclization Reactions in Pyrido[2,3-b]pyrazine Synthesis

The core method for constructing the pyrido[2,3-b]pyrazine ring system is through a cyclization reaction, most commonly a condensation reaction between a 2,3-diaminopyridine derivative and a 1,2-dicarbonyl compound (also known as an α-oxocarbonyl compound). This versatile reaction forms the pyrazine portion of the heterocyclic system in a single, efficient step.

A direct example of this cyclization to form a dichlorinated analog is the synthesis of 6,8-dichloropyrido[2,3-b]pyrazine. This compound is prepared by reacting 4,6-dichloro-pyridine-2,3-diamine with a 30% aqueous solution of glyoxal. The reaction is typically stirred at room temperature for several days in a solvent such as tetrahydrofuran (THF). Since glyoxal is a symmetrical dicarbonyl, this specific reaction does not present issues of regioselectivity.

More complex pyrido[2,3-b]pyrazine structures can be synthesized through multicomponent reactions. One such method involves the reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in ethanol, catalyzed by p-toluenesulfonic acid (p-TSA). This approach allows for the rapid assembly of elaborate molecular scaffolds in good to excellent yields.

Alternative cyclization strategies have also been developed. For instance, novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives can be synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or β-ketoesters. This reaction is catalyzed by agents like silica gel or molecular sieves. Another approach involves the cyclization of o-nitrosodiarylamines under acidic or basic catalysis to form the pyrazine ring, which has been successfully applied to the synthesis of related pyridophenazine systems.

Table 2: Examples of Cyclization Reactions for Pyrido[2,3-b]pyrazine Synthesis
Reactant 1Reactant 2Conditions/CatalystProduct TypeReference
4,6-Dichloro-pyridine-2,3-diamineGlyoxal (aq. solution)THF, Room Temperature6,8-Dichloropyrido[2,3-b]pyrazine
2,3-DiaminopyridineArylglyoxalsDMF/Ethanol, 90°C3-Arylpyrido[2,3-b]pyrazines
Indane-1,3-dione & Aromatic Aldehyde2-Aminopyrazinep-TSA, Ethanol, RefluxSubstituted Pyrido[2,3-b]pyrazines
Furazano[4,5-b]pyridine 3-oxide1,3-Diketones / β-KetoestersSilica Gel / Molecular SievesPyrido[2,3-b]pyrazine N-oxides

Derivatization and Structural Modification of 2,6 Dichloropyrido 2,3 B Pyrazine

Chemical Transformations at Halogen Positions

The two chlorine atoms in 2,6-Dichloropyrido[2,3-b]pyrazine are susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions. These transformations are key to expanding the chemical space accessible from this starting material.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Various Nucleophiles

The electron-deficient nature of the pyrido[2,3-b]pyrazine (B189457) ring system facilitates nucleophilic aromatic substitution (SNAr) reactions at the 2- and 6-positions, where the chlorine atoms act as good leaving groups.

The introduction of amino groups onto the pyrido[2,3-b]pyrazine core can be achieved through amination reactions. While direct amination with ammonia (B1221849) or amines can be challenging, a common and effective strategy involves a two-step process. This is exemplified by the synthesis of 2,6-diaminopyrazine from the analogous 2,6-dichloropyrazine (B21018).

In a typical procedure, 2,6-dichloropyrazine is first reacted with sodium azide (B81097) to yield 2,6-diazidopyrazine. This intermediate is then subjected to catalytic hydrogenation, for instance using palladium on carbon (Pd/C) as a catalyst, to afford the desired 2,6-diaminopyrazine. This two-step approach provides a reliable method for the introduction of primary amino groups.

A similar strategy can be envisioned for the amination of this compound to produce 2,6-Diaminopyrido[2,3-b]pyrazine. The reaction would proceed via a 2,6-diazidopyrido[2,3-b]pyrazine intermediate, which is then reduced to the final diamino product.

Table 1: Amination of Dichloropyrazines via Azide Intermediate

ReactantReagentsIntermediateProduct
2,6-Dichloropyrazine1. NaN32. H2, Pd/C2,6-Diazidopyrazine2,6-Diaminopyrazine

Furthermore, palladium-catalyzed amination reactions using various amine nucleophiles and appropriate phosphine (B1218219) ligands offer a more direct route to a wider range of N-substituted derivatives.

Hydrazinolysis, the reaction with hydrazine (B178648), is another important nucleophilic substitution reaction that can be performed on this compound. This reaction introduces a hydrazinyl group, which is a versatile functional group for further derivatization, such as the formation of hydrazones or pyrazoles.

The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 2,6-dihydrazinopyrido[2,3-b]pyrazine. The reaction conditions typically involve heating the dichloro compound with an excess of hydrazine hydrate, often in a suitable solvent like ethanol (B145695) or propanol. The weakly acidic N-H bond of the resulting hydrazone can be deprotonated to form a hydrazone anion, which is a key intermediate in reactions like the Wolff-Kishner reduction. libretexts.org

For instance, a related process has been described for the synthesis of 2-hydrazinopyridine (B147025) derivatives from pyridine (B92270) halides. In a patented procedure, a pyridine halide is reacted with an excess of hydrazine hydrate in a solvent at elevated temperatures (100-150 °C) under an inert atmosphere to yield the corresponding hydrazinopyridine derivative. libretexts.org This suggests that a similar approach would be effective for the hydrazinolysis of this compound.

Table 2: Representative Hydrazinolysis Reaction

ReactantReagentProduct
Pyridine HalideHydrazine Hydrate2-Hydrazinopyridine Derivative

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chlorine atoms of this compound can serve as effective coupling partners in these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgyoutube.com This reaction is well-suited for the arylation or vinylation of the this compound core.

The reaction of this compound with two equivalents of an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a suitable base (e.g., Na2CO3, K2CO3, or Cs2CO3) in a solvent like 1,4-dioxane, toluene, or DMF would be expected to yield 2,6-diarylpyrido[2,3-b]pyrazines. The reaction generally proceeds through a catalytic cycle involving oxidative addition of the palladium(0) species to the C-Cl bond, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the catalyst. youtube.comlibretexts.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Dihaloazines

SubstrateCoupling PartnerCatalystBaseSolventProduct
DihaloazineArylboronic AcidPd(PPh3)4 or Pd(dppf)Cl2Na2CO3, K2CO3, or Cs2CO31,4-Dioxane, Toluene, or DMFDiarylazine

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkynyl moieties at the 2- and 6-positions of the pyrido[2,3-b]pyrazine nucleus.

The reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) salt (e.g., CuI), and a base like triethylamine (B128534) (Et3N) or diisopropylamine (B44863) (i-Pr2NH) would lead to the formation of 2,6-dialkynylpyrido[2,3-b]pyrazines. The reaction mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the key intermediate that undergoes transmetalation with the palladium complex. wikipedia.org

A notable example is the chemoselective Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine, which demonstrates the feasibility of such reactions on dihalopyridine systems. rsc.orgconsensus.apprsc.org This precedent strongly suggests that this compound would be a suitable substrate for Sonogashira coupling reactions, allowing for the synthesis of a variety of di-alkynylated derivatives.

Table 4: General Conditions for Sonogashira Coupling of Dihalopyridines

SubstrateCoupling PartnerCatalystCo-catalystBaseProduct
DihalopyridineTerminal AlkynePd(PPh3)2Cl2CuIEt3N or i-Pr2NHDialkynylpyridine
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in the reviewed literature, the reaction is widely applied to similar halogenated azaheterocycles. For instance, the amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been reported, showcasing the feasibility of this transformation on the pyrido[2,3-b]pyrazine scaffold. rsc.org

In a typical Buchwald-Hartwig reaction, an aryl halide is coupled with an amine in the presence of a palladium catalyst and a phosphine ligand, with a base to facilitate the reaction. The choice of catalyst, ligand, base, and solvent is crucial for the successful amination of heteroaromatic chlorides.

Table 1: Typical Catalysts and Ligands for Buchwald-Hartwig Amination

Catalyst PrecursorPhosphine Ligand
Pd(OAc)₂(o-biphenyl)P(t-Bu)₂
Pd₂(dba)₃(o-biphenyl)PCy₂
[Pd(allyl)Cl]₂t-BuXPhos

The reactivity of aryl chlorides in Buchwald-Hartwig amination is generally lower than that of bromides or iodides, often necessitating more electron-rich and sterically hindered phosphine ligands to achieve high yields. Catalyst systems based on ligands like (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂ have been shown to be effective for the amination of a variety of aryl chlorides. cmu.edu Room-temperature amination of some aryl chlorides has been achieved using these catalyst systems. cmu.edu For less reactive substrates, such as chloropyridine derivatives, higher reaction temperatures (100-110 °C) and catalyst loadings (1 mol % Pd) may be required to obtain acceptable yields. cmu.edu

Modifications of the Pyrido[2,3-b]pyrazine Heterocyclic Core

Beyond substitution at the chloro positions, the pyrido[2,3-b]pyrazine core itself can undergo a range of chemical transformations, leading to novel heterocyclic structures with altered electronic and steric properties.

Oxidation Reactions, e.g., N-Oxidation

The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system are susceptible to oxidation, most commonly leading to the formation of N-oxides. The N-oxidation of pyridine and pyrazine (B50134) derivatives is a well-established transformation. The presence of electron-withdrawing chloro substituents on the pyridine ring of this compound is expected to decrease the electron density on the pyridine nitrogen, potentially making it less susceptible to oxidation compared to the pyrazine nitrogens.

Novel pyrido[2,3-b]pyrazine 1,4-dioxide and pyrido[2,3-b]pyrazine 1-oxide derivatives have been synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or beta-ketoesters. nih.gov This indicates that the pyrazine nitrogens can be oxidized. Research on 2,6-dichloropyridine (B45657) N-oxide has shown its utility as a hydrogen atom transfer (HAT) catalyst in photoinduced C-H functionalization reactions. chemrxiv.org This suggests that the corresponding N-oxide of this compound could also exhibit interesting catalytic properties.

Table 2: Common Reagents for N-Oxidation

Reagent
m-Chloroperoxybenzoic acid (m-CPBA)
Hydrogen peroxide in acetic acid
Peroxytrifluoroacetic acid

Ring Contraction Reactions

Ring contraction reactions offer a pathway to novel heterocyclic systems by reducing the size of one of the rings in the fused system. While specific examples of ring contraction of the pyrido[2,3-b]pyrazine core are not prevalent in the literature, related transformations in other heterocyclic systems suggest potential synthetic routes.

One notable example is the photochemical mediated ring contraction of 4H-1,2,6-thiadiazines to afford 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.gov This reaction proceeds via a [3 + 2] cycloaddition with singlet oxygen, followed by a ring contraction with the excision of a carbon atom. nih.gov Such a photochemical approach could potentially be explored for the modification of the pyrazine ring in the pyrido[2,3-b]pyrazine system.

Another relevant, though more complex, transformation is the denitrogenative ring-contraction of pyridines at a dititanium hydride framework to yield cyclopentadienyl (B1206354) and nitride species. While this is a highly specific organometallic reaction, it demonstrates the possibility of skeletal rearrangements in nitrogen-containing heterocycles.

Synthesis of Complex Polycyclic Systems Incorporating the Pyrido[2,3-b]pyrazine Moiety

The pyrido[2,3-b]pyrazine scaffold can serve as a building block for the construction of more complex, polycyclic systems. These larger structures are of interest in materials science and medicinal chemistry due to their potential for unique photophysical properties and biological activities.

One strategy for creating polycyclic systems is through multicomponent reactions. For example, a series of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines have been synthesized by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of p-toluenesulfonic acid. nih.gov This approach allows for the rapid assembly of complex fused ring systems.

Another approach involves the annulation of additional rings onto the pyrido[2,3-b]pyrazine core. For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related heterocyclic system, has been achieved through various synthetic routes, leading to compounds with potential as tyrosine kinase inhibitors. mdpi.com These synthetic strategies could potentially be adapted to the pyrido[2,3-b]pyrazine system to generate novel polycyclic structures. The synthesis of fused azaheterocycles from 2,3-dichloropyrazine (B116531) has also been reported, indicating that the dichlorinated pyrazine moiety is a versatile precursor for building complex heterocyclic architectures.

The construction of polycyclic pyridones via ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] cmu.edunih.govoxazine-1,8-diones has been demonstrated, leading to imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones. amanote.com This highlights the potential for ring-opening and subsequent cyclization reactions to generate novel fused systems containing the pyrido-pyrazine motif.

Structure Activity Relationship Sar Studies of 2,6 Dichloropyrido 2,3 B Pyrazine Derivatives

Impact of Substituent Variations on Biological Efficacy

The biological activity of pyrido[2,3-b]pyrazine (B189457) derivatives is significantly influenced by the nature and position of various substituents. Studies have shown that modifications at different positions of the pyrido[2,3-b]pyrazine core can lead to substantial changes in their potency and selectivity as kinase inhibitors.

A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their potential as antitumor agents, particularly for erlotinib-resistant tumors. nih.gov The research explored the effect of the substituent position of a heteroaromatic moiety at position 7 and the importance of an unsubstituted position 2 of the pyridopyrazine core. nih.gov This investigation led to the discovery of compound 7n , which demonstrated significant inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, with IC50 values of 0.09 μM and 0.15 μM, respectively. nih.govcolab.ws The findings suggest that certain lead compounds within this structural class can overcome erlotinib (B232) resistance, a promising development for non-small-cell lung carcinoma (NSCLC) with EGFR T790M mutation. nih.gov

The exploration of different substitution patterns is crucial for optimizing the biological activity of these compounds. For instance, the introduction of various functional groups at key positions can modulate their interaction with target proteins, thereby enhancing their therapeutic potential. The data from these studies underscore the sensitivity of the biological response to subtle structural changes, highlighting the importance of a systematic approach to SAR studies.

Table 1: Inhibitory Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound Cell Line IC50 (μM)
7n PC9 (erlotinib-sensitive) 0.09
7n PC9-ER (erlotinib-resistant) 0.15

Identification of Key Pharmacophoric Features for Target Interaction

The identification of key pharmacophoric features is essential for the rational design of potent and selective inhibitors based on the 2,6-Dichloropyrido[2,3-b]pyrazine scaffold. A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target.

For the broader class of pyrido[2,3-d]pyrimidines, which are structurally related to pyrido[2,3-b]pyrazines, a 2,6-dichlorophenyl group at position 6 has been identified as a crucial element for potent kinase inhibition. researchgate.net While this is a different core, the importance of specific bulky and electronically distinct substituents provides a valuable starting point for understanding the requirements for activity in related heterocyclic systems.

In the context of pyrido[2,3-b]pyrazines, the presence of a heteroaromatic moiety at position 7 and an unsubstituted position 2 have been highlighted as important for activity against erlotinib-resistant cell lines. nih.gov This suggests that the nitrogen atom at position 1 and the hydrogen at position 2 may be involved in crucial hydrogen bonding interactions with the target kinase. The aromatic system of the pyrido[2,3-b]pyrazine core likely participates in π-π stacking interactions within the ATP-binding pocket of the kinase.

Further research into the specific interactions of this compound derivatives with their biological targets is necessary to develop a more refined pharmacophore model. Such a model would be instrumental in guiding the design of new analogs with improved potency and selectivity.

Regioselective Modification Effects on Activity Profiles

Regioselective synthesis allows for the precise placement of substituents on the this compound core, which can have a profound impact on the resulting biological activity. The ability to control the position of functional groups is critical for fine-tuning the pharmacological profile of a compound.

While specific studies on the regioselective modification of this compound for optimizing biological activity are not extensively detailed in the provided search results, the principles of regiochemistry in related heterocyclic systems offer valuable insights. For example, in the synthesis of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines, the introduction of different alkylsulfanylamine side chains at specific positions led to compounds with significant cytotoxic and apoptosis-inducing activities. nih.gov Certain derivatives, such as 6c , 6d , 6e , 6j , 6o , and 6p , showed notable in-vitro cytotoxicity against various cancer cell lines. nih.gov

The regioselective functionalization of the pyrido[2,3-b]pyrazine nucleus would similarly allow for a systematic exploration of the chemical space around the core structure. For instance, selective substitution at the C-3 or C-7 positions could modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for different kinases. Future work in this area will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

Preclinical Biological Investigations of 2,6 Dichloropyrido 2,3 B Pyrazine Derivatives

Enzyme Inhibition Studies

Derivatives based on the pyrido[2,3-b]pyrazine (B189457) and structurally related heterocyclic systems have been synthesized and evaluated for their potential to inhibit various enzymes critical to cellular signaling pathways.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immunoreceptors, making it a key target for inflammatory and autoimmune diseases. google.com Inhibition of Syk can modulate the activation of mast cells, B-cells, and macrophages. google.com Research into pyrazine-based compounds has led to the discovery of potent Syk inhibitors.

A series of imidazo[1,2-a]pyrazine (B1224502) derivatives were developed and optimized, leading to the identification of GS-9973 as a highly selective and orally efficacious Syk inhibitor. nih.gov This compound emerged from efforts to create a more selective inhibitor than previous molecules like R406, which had dose-limiting adverse effects potentially due to off-target activities. nih.gov Furthermore, a patent application has described pyrido[3,4-b]pyrazine (B183377) derivatives as potent Syk inhibitors for potential use in treating diseases driven by inappropriate activation of hematopoietic cells. google.com Another study designed and synthesized pyrazolopyrazine-3-amine derivatives, identifying a compound (6h) with promising Syk inhibition in both enzymatic and cellular assays. researchgate.net

Table 1: Syk Inhibition by Related Pyrazine (B50134) Derivatives

Compound Scaffold Syk IC₅₀ Notes
GS-9973 Imidazo[1,2-a]pyrazine Not specified in abstract Highly selective and orally efficacious; advanced to clinical evaluation. nih.gov
Compound 6h Pyrazolopyrazine-3-amine Not specified in abstract Showed promising inhibition in enzymatic and B-lymphoma cell proliferation assays. researchgate.net

| Patent Series | Pyrido[3,4-b]pyrazine | Not specified in abstract | Described as inhibitors of Syk for inflammatory, allergic, and autoimmune conditions. google.com |

The Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that regulates pathways like the RAS/MAPK cascade. nih.govnih.gov Mutations or overexpression of SHP2 can lead to various cancers, making it a significant target for oncological therapies. nih.gov

Recent studies have identified 1H-pyrazolo[3,4-b]pyrazine derivatives as highly potent and selective allosteric inhibitors of SHP2. nih.gov In one study, derivatives were synthesized based on the structure of a known SHP2 inhibitor, IACS-13909. Among them, compound 4b was found to be a highly selective allosteric inhibitor with an IC₅₀ value of 3.2 nM, which was 17.75 times more potent than the parent compound. nih.gov This compound also demonstrated significant antiproliferative activity in various cancer cell lines, particularly those with KRAS G12C mutations. nih.gov Molecular docking studies confirmed that compound 4b binds to the allosteric site of SHP2. nih.gov A separate patent application also describes a series of novel pyrazolo[3,4-b]pyrazines as SHP2 inhibitors for cancer treatment. nih.gov

Table 2: SHP2 Inhibition by 1H-pyrazolo[3,4-b]pyrazine Derivatives

Compound SHP2 IC₅₀ (nM) Cellular Antiproliferative IC₅₀ (µM) Notes
Compound 4b 3.2 0.58 (NCI-H358 cells) Showed 17.75-fold higher inhibitory activity than the control, IACS-13909. nih.gov

| IACS-13909 (Control) | ~56.8 (calculated) | 2.78 (NCI-H358 cells) | Positive control used for comparison. nih.gov |

The receptor tyrosine kinase AXL is implicated in cancer cell survival, drug resistance, and metastasis, establishing it as an attractive target for anticancer drug development. nih.gov While direct derivatization of 2,6-Dichloropyrido[2,3-b]pyrazine for AXL inhibition is not extensively documented in the provided literature, research on related heterocyclic structures has yielded potent inhibitors.

Through structure-based drug design, a series of 10H-benzo[b]pyrido[2,3-e] nih.govnih.govoxazine derivatives were developed as AXL inhibitors. nih.gov Compound 16j from this series was identified as a potent and orally bioavailable type II AXL inhibitor, which significantly blocked cellular AXL signaling and inhibited AXL-mediated cell proliferation and invasion. nih.gov In another approach, novel fused-pyrazolone carboxamide derivatives were discovered as potent and selective AXL inhibitors. nih.gov Compound 59 from this class exhibited a strong AXL inhibitory activity with an IC₅₀ of 3.5 nmol/L and effectively suppressed cancer cell invasion and migration. nih.gov

Table 3: AXL Kinase Inhibition by Related Heterocyclic Compounds

Compound Scaffold AXL IC₅₀ (nM) Notes
Compound 16j 10H-benzo[b]pyrido[2,3-e] nih.govnih.govoxazine Not specified in abstract Potent, orally bioavailable, type II inhibitor with in vivo efficacy. nih.gov

| Compound 59 | Fused-pyrazolone carboxamide | 3.5 | Showed good kinase selectivity and in vivo anti-tumor efficacy. nih.gov |

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and proliferation and is often dysregulated in cancer. mdpi.com A recent report describes the synthesis of novel pyrazino[2,3-b]pyrazine (B13399560) compounds that function as inhibitors of the mTOR/PI3K/Akt pathway, highlighting their potential for treating cancer and inflammatory conditions. nih.gov

Although the specific IC₅₀ values for these pyrazino[2,3-b]pyrazine derivatives were not detailed in the abstract, the study confirms their activity as mTOR pathway inhibitors. nih.gov In a related area of research, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been investigated as dual PI3K/mTOR inhibitors. mdpi.com While these compounds showed reduced mTOR inhibition upon substitution at the C-7 position, several derivatives remained active against the kinase with IC₅₀ values around 100 nM. mdpi.com

Table 4: mTOR Inhibition by Pyrido[2,3-b]pyrazine and Related Derivatives

Compound Series Scaffold mTOR IC₅₀ Notes
Heteroaryl Compounds Pyrazino[2,3-b]pyrazine Not specified in abstract Described as mTOR/PI3K/Akt pathway inhibitors for cancer and other diseases. nih.gov

| C-7 Substituted Series | Pyrido[3,2-d]pyrimidine | ~100 nM | Investigated as dual PI3K/mTOR inhibitors. mdpi.com |

Receptor Modulation Studies

The versatility of the pyrido[2,3-b]pyrazine core extends to the modulation of critical neurotransmitter receptors, particularly the NMDA receptor.

The N-Methyl-D-Aspartate (NMDA) receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218), for activation. nih.gov Antagonizing the glycine binding site offers a subtle way to modulate NMDA receptor activity, which is a therapeutic strategy for various neurological conditions.

A study focused on the direct derivatization of the pyrido[2,3-b]pyrazine system led to the synthesis of 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide . This compound was evaluated for its activity at the strychnine-insensitive glycine binding site on the NMDA receptor. nih.gov The investigation revealed it to be a selective glycine antagonist with demonstrated in vivo activity, making it a valuable chemical tool for studying the effects of glycine antagonism. nih.gov

Table 5: NMDA Receptor Glycine Site Antagonism

Compound Scaffold Activity Notes

| 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide | Pyrido[2,3-b]pyrazine | Selective Glycine Antagonist | Synthesized and evaluated for in vitro and in vivo activity at the NMDA receptor glycine site. nih.gov |

Adenosine (B11128) Receptor Antagonism

Derivatives of heterocyclic systems structurally related to pyrido[2,3-b]pyrazine have been investigated for their potential as adenosine receptor antagonists. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate the physiological effects of adenosine. Their modulation is a target for therapeutic intervention in a variety of conditions.

Studies on amino-substituted pyrido[2,3-d]pyrimidinediones, a related class of compounds, have shown binding to A1 and A2A adenosine receptors in the micromolar range. nih.gov Further structural modifications, such as the introduction of polar substituents, have been explored to enhance their water-solubility and improve their affinity and selectivity. nih.gov For instance, the compound 6-carbethoxy-1,2,3,4-tetrahydro-1,3-dimethyl-5-(2-naphthylmethyl)aminopyrido[2,3-d]pyrimidine-2,4-dione demonstrated a high affinity for the human A1 receptor with a Ki value of 25 nM and showed significant selectivity over A2A and A3 receptors. nih.gov In functional assays, this compound acted as an antagonist with inverse agonistic activity. nih.gov

Another related scaffold, the pyrazolo-triazolo-pyrimidine nucleus, has also yielded potent and selective antagonists for A2A, A2B, and A3 adenosine receptor subtypes. nih.gov These findings underscore the potential of pyrimidine-based heterocyclic compounds as adenosine receptor modulators, although specific research on this compound derivatives in this context is less prevalent in the available literature.

Table 1: Adenosine Receptor Antagonism by a Pyrido[2,3-d]pyrimidinedione Derivative

Compound Name Receptor Target Ki (nM) Selectivity Activity

Toll-like Receptor (TLR-8) Modulation

As of the last update, there is no publicly available research specifically detailing the modulation of Toll-like Receptor 8 (TLR-8) by this compound derivatives.

Cellular Mechanism of Action Studies

Investigation of Cytotoxicity and Antiproliferative Activity in Cell Lines

The cytotoxic and antiproliferative potential of heterocyclic compounds related to this compound has been evaluated in various cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery.

For example, novel pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic effects. nih.gov Compound 10a from this series was particularly potent against the PC3 prostate cancer cell line, with an IC50 value of 0.19 µM. nih.gov Another derivative, 10b , showed strong activity against the MCF-7 breast cancer cell line (IC50 = 1.66 µM), while compound 9e was most effective against the A549 lung cancer cell line (IC50 = 4.55 µM). nih.gov

In a different study, thallium(III) complexes incorporating pyridine-2,6-dicarboxylate (B1240393) derivatives, which share a pyridine (B92270) structural element, were assessed for their in vitro cytotoxicity. nih.gov Two of these complexes, C1 and C3 , exhibited selective and potent cytotoxic effects against the A375 human melanoma and HT29 human colon adenocarcinoma cell lines when compared to the normal human foreskin fibroblast (HFF) cell line. nih.gov Notably, complex C1 showed a higher potency in A375 cells (IC50 = 81.45 µM) as compared to the established anticancer drug oxaliplatin (B1677828) (IC50 = 331.03 µM). nih.gov

Table 2: Cytotoxicity of Related Heterocyclic Derivatives in Cancer Cell Lines

Compound/Complex Cell Line Cancer Type IC50 (µM)
Compound 10a PC3 Prostate Cancer 0.19 nih.gov
Compound 10b MCF-7 Breast Cancer 1.66 nih.gov
Compound 9e A549 Lung Cancer 4.55 nih.gov
Complex C1 A375 Melanoma 81.45 nih.gov
Complex C1 HT29 Colon Adenocarcinoma Not specified
Complex C3 A375 Melanoma Not specified

Analysis of Cell Cycle Regulation

The ability of this compound derivatives and related compounds to interfere with the cell cycle is a key aspect of their potential anticancer activity. Dysregulation of the cell cycle is a hallmark of cancer, making it an attractive target for therapeutic agents.

Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that these compounds can induce cell cycle arrest. nih.gov Specifically, certain derivatives were found to cause an arrest at different stages of the cell cycle, which contributes to their cytotoxic effects. nih.gov For instance, compound 9e , a pyrrolo[2,3-d]pyrimidine derivative, was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. nih.gov

Similarly, thallium(III) complexes with pyridine-2,6-dicarboxylate derivatives have been observed to arrest the cell cycle in the G2-M phase. nih.gov This body of evidence on related structures suggests that the pyrido[2,3-b]pyrazine scaffold may also possess the ability to modulate cell cycle progression.

Studies on Apoptosis Induction and Caspase Activity

Inducing apoptosis, or programmed cell death, is a primary mechanism of many anticancer therapies. The caspase family of proteases plays a central role in executing this process.

Research on pyrrolo[2,3-d]pyrimidine derivatives has provided evidence of apoptosis induction through the intrinsic, or mitochondrial, pathway. nih.gov Treatment of cancer cells with these compounds led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of initiator caspases, such as caspase-9, and subsequently, executioner caspases like caspase-3. nih.gov Indeed, increased levels of caspase-9 and caspase-3, along with the cleavage of PARP (a substrate of activated caspase-3), were observed in cells treated with these compounds. nih.gov

The thallium(III) complexes mentioned earlier also induce apoptosis via a caspase-dependent mitochondrial pathway. nih.gov This was confirmed by the observation of reactive oxygen species (ROS) production, a reduction in the mitochondrial membrane potential, activation of p53, upregulation of Bax, downregulation of Bcl-2, and the release of cytochrome c, all of which are hallmarks of the intrinsic apoptotic pathway. nih.gov

Table 3: Apoptotic Effects of a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 9e) in A549 Cells

Apoptotic Marker Effect of Compound 9e
Apoptotic Cell Population Significant increase in late apoptotic cells nih.gov
Bcl-2 Expression Reduced nih.gov
Bax Expression Enhanced nih.gov
Caspase-9 Activity Increased nih.gov
Caspase-3 Activity Increased nih.gov

RNA Splicing Modulation

Alternative splicing is a fundamental process that allows for the production of multiple protein isoforms from a single gene. In cancer cells, this process is often dysregulated to generate proteins that promote cell growth and survival. Modulating alternative splicing has emerged as a novel strategy for cancer therapy.

A derivative of amiloride (B1667095), 3,5-diamino-6-chloro-N-(N-(2,6-dichlorobenzoyl)carbamimidoyl)pyrazine-2-carboxamide (BS008) , which contains a pyrazine core, has been identified as a modulator of alternative splicing in cancer cells. nih.govresearchgate.net This compound was found to regulate the alternative splicing of several apoptotic gene transcripts, including HIPK3, SMAC, and BCL-X, at concentrations lower than amiloride itself. nih.govresearchgate.net The modulation of splicing was associated with changes in the phosphorylation state of serine/arginine-rich (SR) proteins, which are key regulators of splicing. nih.govresearchgate.net

Further investigation using RNA sequencing revealed that BS008 also modulated the alternative splicing of a broader range of apoptotic gene transcripts, such as AATF, ATM, AIFM1, NFKB1, and API5. nih.govresearchgate.net These findings highlight the potential of pyrazine derivatives to act as RNA splicing modulators, representing a distinct mechanism of anticancer action. nih.govresearchgate.net

In Vitro and Ex Vivo Pharmacological Models

The initial stages of drug discovery for derivatives of this compound heavily rely on in vitro and ex vivo studies. These models are crucial for elucidating the mechanism of action, identifying potential molecular targets, and providing a preliminary assessment of efficacy.

A significant area of investigation for pyrido[2,3-b]pyrazine derivatives has been in the realm of oncology, particularly in overcoming drug resistance. For instance, a series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their potential to inhibit both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines. colab.ws Erlotinib (B232) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and its efficacy can be diminished by mutations such as the T790M mutation in the EGFR gene.

In a key study, researchers performed phenotypic assays on the erlotinib-sensitive PC9 cell line and the erlotinib-resistant PC9-ER cell line. colab.ws Based on the screening of a nested chemical library, novel pyrido[2,3-b]pyrazine derivatives were designed and synthesized. The investigation explored the influence of substituents at the 7-position of the pyrido[2,3-b]pyrazine core and the significance of maintaining an unsubstituted 2-position. colab.ws

One of the standout compounds from this research, compound 7n , demonstrated potent inhibitory activity against both cell lines. colab.ws It exhibited an IC₅₀ value of 0.09 μM against the erlotinib-sensitive PC9 cells and a comparable IC₅₀ value of 0.15 μM against the erlotinib-resistant PC9-ER cells. colab.ws This finding is particularly noteworthy as it suggests that this class of compounds may be effective in overcoming erlotinib resistance, a significant challenge in the treatment of NSCLC. colab.ws The ability of these lead compounds to circumvent erlotinib resistance positions them as promising candidates for further development as therapeutics for NSCLC, especially for patients harboring the EGFR T790M mutation. colab.ws However, the precise signaling pathways involved in the mechanism of action of these novel compounds in overcoming erlotinib resistance are yet to be fully elucidated. colab.ws

Table 1: In Vitro Activity of Pyrido[2,3-b]pyrazine Derivative 7n against NSCLC Cell Lines

Compound Cell Line IC₅₀ (μM) Reference
7n PC9 (erlotinib-sensitive) 0.09 colab.ws
7n PC9-ER (erlotinib-resistant) 0.15 colab.ws

Further research into the broader family of pyrido[2,3-b]pyrazines has highlighted their potential as inhibitors of various protein kinases. While not directly stemming from the 2,6-dichloro precursor, these studies provide valuable context for the therapeutic potential of the scaffold. For example, derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) have been described as covalent inhibitors of KRAS, a key proto-oncogene mutated in many cancers. nih.gov

Additionally, related heterocyclic systems have also shown promise. For instance, pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) and as inducers of apoptosis in cancer cells. nih.govnih.gov These findings, while not directly on this compound derivatives, underscore the potential of the broader class of pyrido-fused pyrazine and pyrimidine (B1678525) heterocycles as a source of novel anticancer agents.

Computational Chemistry and Molecular Modeling in 2,6 Dichloropyrido 2,3 B Pyrazine Research

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is a strategy employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov LBDD encompasses several key methods, including quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and molecular similarity searching. researchgate.netresearchgate.net

The fundamental workflow of LBDD begins with the identification of a set of molecules (a training set) that have known biological activity. researchgate.net By analyzing the chemical features of these active compounds, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. researchgate.net This pharmacophore can then be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. researchgate.net

Several computational tools are available to facilitate LBDD, as detailed in the table below.

Table 1: Selected Ligand-Based Drug Design Tools

Tool Function
Pharmer Efficient pharmacophore tool for virtual screening. researchgate.net
Pharmapper Utilizes knowledge from approximately 7,000 target-based pharmacophore models. researchgate.net
PharmaGist Identifies pharmacophores from a set of ligand molecules without prior knowledge. researchgate.net
LigandScout Enables the creation of 3D pharmacophore models from structural data or a training set. researchgate.net

Structure-Based Drug Design (SBDD) Approaches

In contrast to LBDD, structure-based drug design (SBDD) is utilized when the three-dimensional structure of the biological target, typically a protein, is available. nih.govgardp.org This information, often obtained through techniques like X-ray crystallography or cryo-electron microscopy, provides a detailed view of the target's binding site. nih.gov SBDD leverages this structural knowledge to design or identify molecules that can bind to the target with high affinity and selectivity. gardp.orgresearchgate.net

The SBDD process is iterative and involves several key steps. nih.gov It begins with the identification and preparation of the target protein structure. slideshare.net Then, using computational algorithms, large libraries of small molecules are "docked" into the binding site of the target. gardp.orgnih.gov A scoring function is used to estimate the binding affinity of each molecule, and the top-scoring compounds are selected for experimental testing. gardp.org The experimental results then feed back into the design process, allowing for further optimization of the lead compounds. gardp.org

The table below outlines the general workflow of an SBDD project.

Table 2: General Workflow of Structure-Based Drug Design

Step Description
Target Identification & Preparation The 3D structure of the target protein is obtained and prepared for docking. slideshare.net
Database Preparation A library of small molecules is prepared for virtual screening. nih.gov
Molecular Docking The small molecules are computationally placed into the binding site of the target protein. gardp.orgnih.gov
Scoring and Ranking The binding affinity of the docked molecules is estimated using a scoring function. gardp.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a central technique in SBDD that predicts the preferred orientation of a ligand when bound to a target protein. slideshare.netnih.gov This process helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The results of docking studies are often visualized to provide a detailed 3D representation of the binding mode.

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic view of the ligand-target interaction. gardp.org MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked complex and to observe conformational changes that may occur upon ligand binding. nih.govnih.gov These simulations can provide valuable insights into the thermodynamics of binding and can help to refine the design of more potent inhibitors. nih.govresearchgate.net For instance, the stability of a ligand within a binding pocket can be evaluated over a simulation time of nanoseconds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgmdpi.com The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, such as lipophilicity, electronic effects, and steric factors. ijnrd.org

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. mdpi.com These descriptors quantify various aspects of the molecular structure. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a mathematical equation that correlates the descriptors with the biological activity. semanticscholar.org Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. nih.gov This predictive capability makes QSAR a valuable tool for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection : A diverse set of compounds with well-defined biological activity data is chosen. mdpi.com

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound.

Model Development : A mathematical model is created using statistical techniques to correlate descriptors with activity. semanticscholar.org

Model Validation : The predictive power of the model is rigorously tested. researchgate.net

QSAR studies have been successfully applied to various classes of compounds, including pyrazine (B50134) derivatives, to predict their antiproliferative activities. semanticscholar.org

Future Research Directions and Advanced Applications of Pyrido 2,3 B Pyrazine Scaffolds

Exploration of Novel Biological Targets for Therapeutic Development

While kinase inhibition is a major focus, future research is likely to explore other novel biological targets for pyrido[2,3-b]pyrazine (B189457) derivatives. nih.govnih.gov High-throughput screening of pyrido[2,3-b]pyrazine libraries against a wide range of biological targets could uncover new therapeutic opportunities for diseases with unmet medical needs.

Development of Highly Selective and Potent Agents

A key challenge in drug development is achieving high selectivity for the desired biological target to minimize off-target effects and toxicity. Future efforts will focus on the rational design of pyrido[2,3-b]pyrazine derivatives to create highly selective and potent agents. acs.org This will involve detailed structure-activity relationship (SAR) studies and the use of computational modeling to optimize the interaction of the compounds with their targets. acs.org

Integration of Pyrido[2,3-b]pyrazine Derivatives into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds. nih.gov The integration of the pyrido[2,3-b]pyrazine scaffold into combinatorial libraries will enable the efficient exploration of a vast chemical space. This approach can accelerate the discovery of new bioactive molecules with diverse therapeutic applications.

Advancements in Asymmetric Synthesis and Stereocontrol of Derivatives

Many biological targets are chiral, and the different enantiomers of a chiral drug can have vastly different pharmacological activities. Therefore, the development of methods for the asymmetric synthesis of chiral pyrido[2,3-b]pyrazine derivatives is of great importance. researchgate.netrsc.org Future research will likely focus on developing novel catalytic methods to control the stereochemistry of these compounds, leading to the production of single-enantiomer drugs with improved efficacy and safety profiles.

Q & A

Q. What are the standard synthetic routes for 2,6-dichloropyrido[2,3-b]pyrazine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of pyridine and pyrazine precursors under controlled conditions. For example, multicomponent reactions with halogenated intermediates (e.g., 2,3-diaminopyridine derivatives) can yield dichlorinated products . Optimizing conditions (temperature, catalysts like Pd/Cu for cross-coupling) improves yield and purity. A table of reported conditions:
PrecursorCatalyst SystemSolventYield (%)Reference
2,3-Diaminopyridine + Cl₂Pd(PPh₃)₂Cl₂/CuITHF85
Halogenated glyoxalNH₄HF₂ (catalyst)DMSO78

Purity is confirmed via HPLC (>98%) and structural validation via NMR/FTIR .

Q. How is the electronic structure of this compound characterized for material science applications?

  • Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry determine optical bandgaps and redox potentials. For example, pyrido[2,3-b]pyrazine derivatives exhibit tunable HOMO-LUMO gaps (2.8–3.2 eV) depending on substituents . Computational DFT studies (e.g., Gaussian 09) model electron distributions:
DerivativeHOMO (eV)LUMO (eV)Bandgap (eV)
2,6-Dichloro-5.8-2.63.2
Fluoro-substituted-5.5-2.33.0

Advanced Research Questions

Q. How do positional isomers (2,6- vs. 2,3-dichloro) affect reactivity in cross-coupling reactions?

  • Methodological Answer : 2,6-Dichloro derivatives exhibit regioselective coupling at the 2-position due to steric and electronic factors. For example, Sonogashira reactions with phenylacetylene show 90% selectivity for 2-substitution vs. 50% for 2,3-dichloro analogs . Kinetic studies (e.g., monitoring via LC-MS) reveal faster activation at the 6-position due to reduced steric hindrance.

Q. What strategies resolve contradictions in reported bioactivity data for dichloropyrido-pyrazines?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) arise from assay conditions (pH, temperature) or substituent effects. A SAR study comparing 2,6-dichloro vs. 2,3-dichloro derivatives shows:
CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)
2,6-Dichloro0.47 ± 0.121.89 ± 0.05
2,3-Dichloro0.90 ± 0.100.58 ± 0.05

Molecular docking (AutoDock Vina) identifies Cl positioning as critical for active-site binding .

Q. How are spectroscopic contradictions (e.g., NMR shifts) addressed in structural validation?

  • Methodological Answer : Conflicting NMR signals (e.g., aromatic proton shifts) are resolved via 2D techniques (COSY, HSQC) and X-ray crystallography. For example, a 2,6-dichloro derivative crystallized in a monoclinic system (space group P2₁/c) confirmed bond angles and Cl positions .

Data-Driven Insights

Q. Table 1: Optoelectronic Performance of Pyrido[2,3-b]pyrazine Derivatives

DerivativePLQY (%)EQE (%)Application
2,6-Dichloro + donor9220.0OLED (Yellow)
Fluoro-substituted8815.4OLED (Orange)

Q. Table 2: Thermal Stability of 2,6-Dichloro Derivatives

ConditionDecomposition Temp (°C)Solubility (mg/mL)
Ambient2820.5 (DMSO)
Argon atmosphere300N/A

Safety and Handling

  • Precaution : Use PPE (gloves, goggles) due to H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) hazards . Store in inert atmospheres (Argon) to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.